Methyl 2-chloro-6-fluoro-3-methylbenzoate
Overview
Description
Methyl 2-chloro-6-fluoro-3-methylbenzoate is an organic compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . It is a derivative of benzoic acid and is characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-6-fluoro-3-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-6-fluoro-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-fluoro-3-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates.
Oxidation: 2-chloro-6-fluoro-3-methylbenzoic acid.
Reduction: 2-chloro-6-fluoro-3-methylbenzyl alcohol.
Scientific Research Applications
Methyl 2-chloro-6-fluoro-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-chloro-6-fluoro-3-methylbenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of reactive functional groups. In biological systems, its interactions with molecular targets such as enzymes or receptors are influenced by its structural features, including the chloro, fluoro, and methyl substituents .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-6-fluorobenzoate
- Methyl 2-chloro-3-methylbenzoate
- Methyl 6-fluoro-3-methylbenzoate
Uniqueness
Methyl 2-chloro-6-fluoro-3-methylbenzoate is unique due to the specific combination of chloro, fluoro, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
methyl 2-chloro-6-fluoro-3-methylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-5-3-4-6(11)7(8(5)10)9(12)13-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBXYKHRJRIDQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301271897 | |
Record name | Methyl 2-chloro-6-fluoro-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301271897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773874-00-3 | |
Record name | Methyl 2-chloro-6-fluoro-3-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773874-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-chloro-6-fluoro-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301271897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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